1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is a specifically deuterated primary alcohol containing eleven deuterium atoms (). It finds application in various scientific research fields due to its unique properties:
For example, 1-Pentan-d11-ol can be used as an internal standard in ¹H NMR experiments to calibrate the chemical shift scale and improve the accuracy of peak assignments in complex biological samples ().
1-Pentan-d11-ol has the molecular formula C5H12O, with a molecular weight of approximately 99.22 g/mol. It is characterized by the presence of deuterium (D) isotopes, which replace hydrogen atoms in the molecular structure. This substitution results in a compound that behaves similarly to 1-Pentanol but offers distinct advantages in tracing and analytical applications due to the isotopic labeling .
Physical Properties:
1-Pentan-d11-ol itself is not expected to have a specific mechanism of action. Its primary function lies in its application as a solvent or internal standard in scientific research, particularly in spectroscopy.
Deuterated molecules like 1-pentan-d11-ol are valuable because the substitution of deuterium for hydrogen alters the vibrational frequencies of the molecule without significantly affecting its chemical properties. This allows researchers to differentiate between signals arising from the solvent and the analyte of interest in techniques like NMR spectroscopy.
The presence of deuterium allows for unique reaction pathways and mechanisms to be studied using techniques such as nuclear magnetic resonance spectroscopy .
While specific biological activity data for 1-Pentan-d11-ol is limited, its parent compound, 1-Pentanol, exhibits some biological properties:
The isotopic labeling may enhance its utility in metabolic studies and tracing experiments within biological systems .
1-Pentan-d11-ol can be synthesized through several methods:
These methods allow for the incorporation of deuterium into the alcohol structure effectively .
The primary applications of 1-Pentan-d11-ol include:
Interaction studies involving 1-Pentan-d11-ol often focus on its behavior in complex mixtures or biological systems. Its isotopic nature allows researchers to trace its interactions without interfering with the natural abundance of other compounds. This characteristic is particularly valuable in pharmacokinetic studies and metabolic profiling .
1-Pentan-d11-ol shares similarities with other primary alcohols but stands out due to its isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Pentanol | C5H12O | Common primary alcohol |
2-Pentanol | C5H12O | Secondary alcohol |
1-Hexanol | C6H14O | Longer carbon chain |
1-Octanol | C8H18O | Longer carbon chain |
1-Pentanol-d10 | C5H12D10O | Another deuterated variant |
Uniqueness of 1-Pentan-d11-ol:
The presence of deuterium (D) instead of hydrogen (H) makes 1-Pentan-d11-ol particularly useful for specific applications in research that require tracking and tracing without interference from naturally occurring isotopes .
Flammable;Corrosive;Irritant